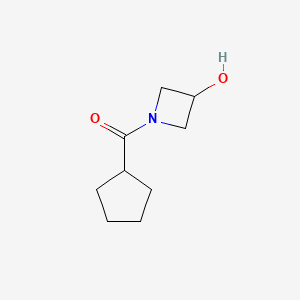
Cyclopentyl(3-hydroxyazetidin-1-yl)methanone
Vue d'ensemble
Description
Cyclopentyl(3-hydroxyazetidin-1-yl)methanone (CHAM) is an organic compound that belongs to the class of azetidinones, which are cyclic molecules containing a nitrogen atom within a five-membered ring. CHAM has been studied for its potential applications in various scientific fields due to its unique properties.
Applications De Recherche Scientifique
Cyclopentyl(3-hydroxyazetidin-1-yl)methanone has been studied for its potential applications in various scientific fields. It has been used as a building block for the synthesis of biologically active molecules and as a catalyst for organic reactions. It has also been studied for its potential applications in the fields of medicine, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of Cyclopentyl(3-hydroxyazetidin-1-yl)methanone is not fully understood. However, it is believed that Cyclopentyl(3-hydroxyazetidin-1-yl)methanone interacts with proteins and enzymes in a manner that causes them to become less active, which in turn results in the inhibition of certain biochemical processes.
Biochemical and Physiological Effects
Cyclopentyl(3-hydroxyazetidin-1-yl)methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as to inhibit the expression of certain genes. It has also been shown to have anti-inflammatory, anti-oxidative, and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of Cyclopentyl(3-hydroxyazetidin-1-yl)methanone in laboratory experiments has several advantages. It is a relatively inexpensive compound, and its synthesis is relatively straightforward. Additionally, it can be used as a building block for the synthesis of other biologically active molecules. However, there are also some limitations associated with its use in laboratory experiments. For example, it has a relatively short shelf life, and it is not very soluble in water.
Orientations Futures
There are several potential future directions for the use of Cyclopentyl(3-hydroxyazetidin-1-yl)methanone in scientific research. It could be used to develop new drugs or treatments for diseases, or to explore its potential applications in the fields of biochemistry, pharmacology, and medicine. Additionally, it could be used to synthesize new compounds with unique properties, or to study its mechanism of action in more detail. Finally, it could be used to develop new methods for the synthesis of other biologically active molecules.
Propriétés
IUPAC Name |
cyclopentyl-(3-hydroxyazetidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-8-5-10(6-8)9(12)7-3-1-2-4-7/h7-8,11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWSYTUCRJZDMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl(3-hydroxyazetidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



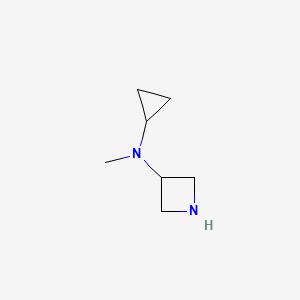
![1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone](/img/structure/B1468490.png)

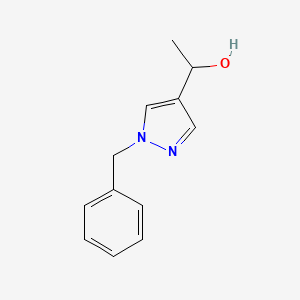
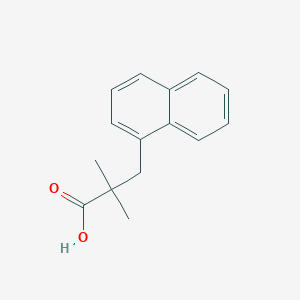
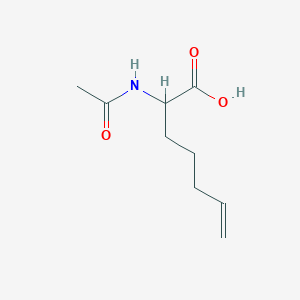
![[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1468499.png)
![6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B1468500.png)

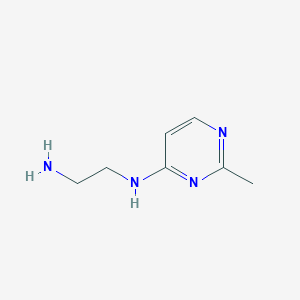
![[4-(Quinolin-2-yloxy)cyclohexyl]amine](/img/structure/B1468506.png)

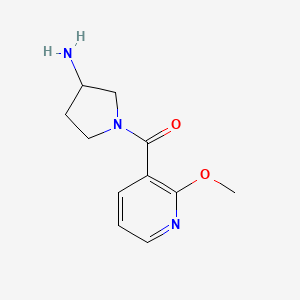
![[4-(Phthalazin-1-yloxy)cyclohexyl]amine](/img/structure/B1468510.png)